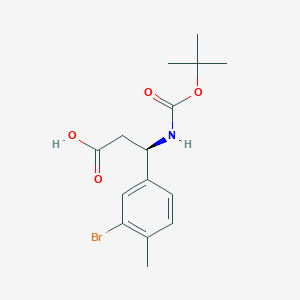
(R)-3-(3-Bromo-4-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a brominated aromatic ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 3-bromo-4-methylphenyl.
Amination: The brominated product is then subjected to amination using tert-butyl carbamate (Boc-NH2) in the presence of a base such as potassium carbonate (K2CO3) to introduce the Boc-protected amino group.
Chiral Center Introduction: The final step involves the addition of a chiral propanoic acid derivative to the amino group under controlled conditions to ensure the (3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C with H2 gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(3-bromo-4-carboxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Reduction: (3R)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Substitution: (3R)-3-(3-substituted-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
科学的研究の応用
Chemistry
In organic synthesis, (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral center is particularly valuable for the development of enantioselective catalysts and ligands.
Biology
The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new drugs.
Industry
In the material science industry, (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can be used to synthesize polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of (3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
3-(3-bromo-4-methylphenyl)propanoic acid: Lacks the Boc-protected amino group.
3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: Lacks the bromine atom.
3-(3-chloro-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid: Contains a chlorine atom instead of bromine.
Uniqueness
(3R)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of both the bromine atom and the Boc-protected amino group. This combination allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C15H20BrNO4 |
|---|---|
分子量 |
358.23 g/mol |
IUPAC名 |
(3R)-3-(3-bromo-4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-9-5-6-10(7-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChIキー |
ISFBZZDUQLAEFN-GFCCVEGCSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)Br |
正規SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


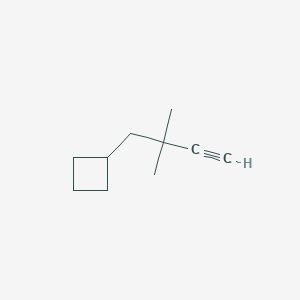
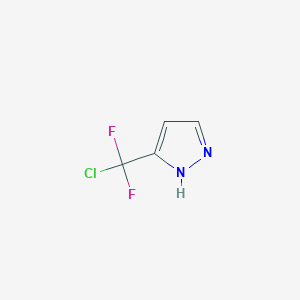
![Tert-butyl 3-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13627097.png)
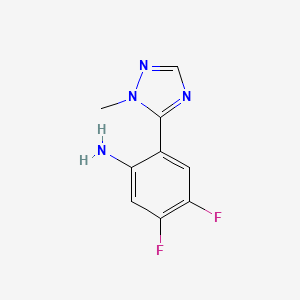
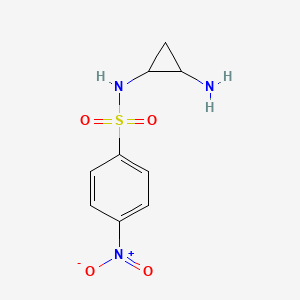
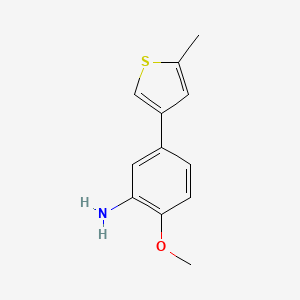
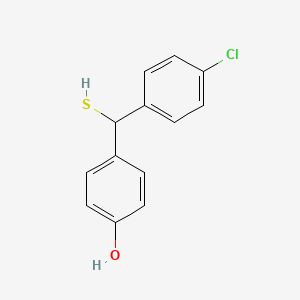
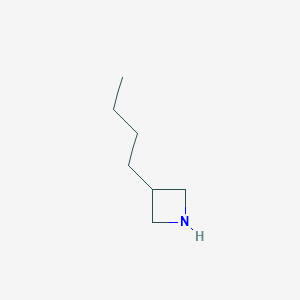

![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
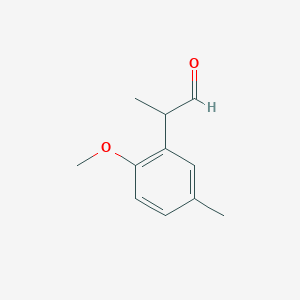
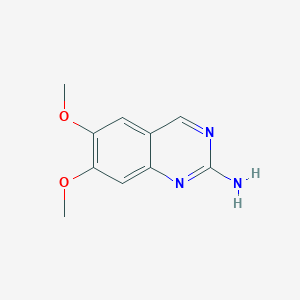

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
